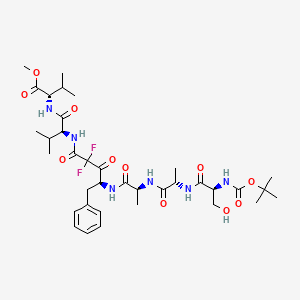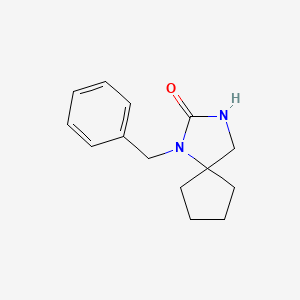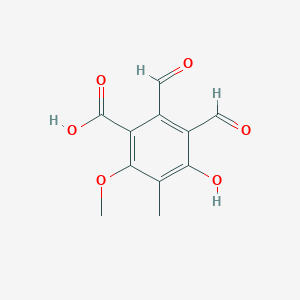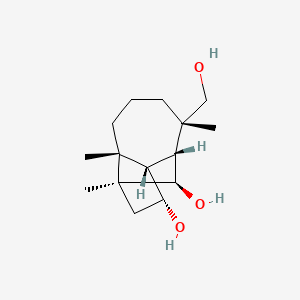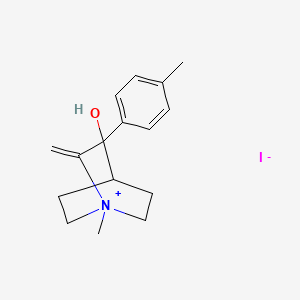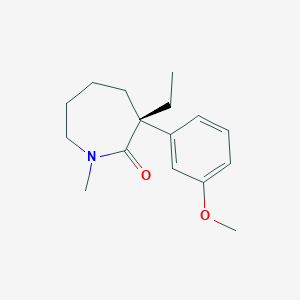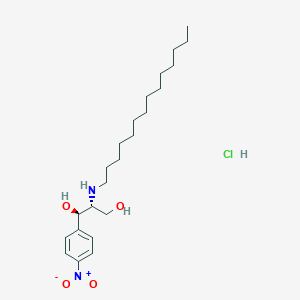
((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride: is a complex organic compound with a unique structure that includes a nitrophenyl group, a dihydroxypropyl group, and a tetradecylazanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride typically involves multiple steps. One common method includes the nitration of a phenylpropane derivative followed by the introduction of hydroxyl groups through a dihydroxylation reaction. The final step involves the quaternization of the resulting compound with tetradecylamine and subsequent formation of the chloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its nitrophenyl group is particularly useful in spectrophotometric assays.
Medicine: The compound has potential applications in drug development, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological membranes and proteins makes it a candidate for therapeutic research.
Industry: In the industrial sector, the compound can be used in the formulation of specialty chemicals and materials. Its surfactant properties make it useful in the production of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride involves its interaction with cellular membranes and proteins. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cell death. Additionally, the compound can disrupt membrane integrity, leading to cell lysis. The hydroxyl groups may also participate in hydrogen bonding with biological targets, enhancing its binding affinity.
Comparación Con Compuestos Similares
- **(1R,2R)-1,3-Dihydroxy-1-(4-aminophenyl)propan-2-yl)(tetradecyl)azanium chloride
- **(1R,2R)-1,3-Dihydroxy-1-(4-chlorophenyl)propan-2-yl)(tetradecyl)azanium chloride
Comparison: Compared to its analogs, ((1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl)(tetradecyl)azanium chloride is unique due to the presence of the nitro group, which imparts distinct redox properties
Propiedades
Número CAS |
886848-95-9 |
|---|---|
Fórmula molecular |
C23H41ClN2O4 |
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
(1R,2R)-1-(4-nitrophenyl)-2-(tetradecylamino)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C23H40N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-24-22(19-26)23(27)20-14-16-21(17-15-20)25(28)29;/h14-17,22-24,26-27H,2-13,18-19H2,1H3;1H/t22-,23-;/m1./s1 |
Clave InChI |
MFIHUNNKRVVWNG-OHIDFYLOSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCN[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O.Cl |
SMILES canónico |
CCCCCCCCCCCCCCNC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethyl]-N,N,N'-trimethylethane-1,2-diamine;ethane-1,2-diol;formic acid](/img/structure/B12774140.png)

